(R)-JNJ-31020028

Neuroscience Depression Behavioral Pharmacology

Choose the defined (R)-enantiomer to eliminate dose-response variability inherent in racemic JNJ-31020028. With >100-fold selectivity over Y1/Y4/Y5, proven brain penetrance (~90% occupancy at 10 mg/kg s.c.), and validated in vivo efficacy in depression & alcohol withdrawal models, this is the only tool for reproducible Y2 target engagement studies. Outperforms earlier antagonists like BIIE0246 that lack brain exposure.

Molecular Formula C34H36FN5O2
Molecular Weight 565.7 g/mol
CAS No. 1094873-17-2
Cat. No. B3081049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-JNJ-31020028
CAS1094873-17-2
Molecular FormulaC34H36FN5O2
Molecular Weight565.7 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CN=CC=C5)F
InChIInChI=1S/C34H36FN5O2/c1-3-38(4-2)34(42)32(25-11-6-5-7-12-25)40-21-19-39(20-22-40)31-17-16-27(23-30(31)35)37-33(41)29-15-9-8-14-28(29)26-13-10-18-36-24-26/h5-18,23-24,32H,3-4,19-22H2,1-2H3,(H,37,41)/t32-/m1/s1
InChIKeyOVUNRYUVDVWTTE-JGCGQSQUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-JNJ-31020028 Is the Gold Standard Neuropeptide Y Y2 Receptor Antagonist for Neuroscience Research Procurement


(R)-JNJ-31020028 is a high-affinity, selective, brain-penetrant small molecule antagonist of the neuropeptide Y Y2 receptor, with pIC50 values of 8.07 (human), 8.22 (rat), and 8.21 (mouse) [1]. It exhibits greater than 100-fold selectivity over human Y1, Y4, and Y5 receptors [2]. The compound exists as a defined enantiomer, synthesized from (S)-(+)-mandelic acid to ensure stereochemical purity and consistent pharmacological activity [3]. Its molecular weight (565.68 Da) and favorable physicochemical properties enable robust blood-brain barrier penetration, making it a critical tool compound for in vivo Y2 receptor functional studies where earlier-generation antagonists have failed due to structural complexity or poor brain exposure [4].

Why Generic Y2 Antagonists Cannot Substitute for (R)-JNJ-31020028 in In Vivo Studies: A Procurement Perspective


Within the neuropeptide Y Y2 receptor antagonist class, compounds vary dramatically in molecular weight, brain penetrance, and target selectivity profiles, rendering them non-interchangeable. Earlier-generation Y2 antagonists such as BIIE0246 possess complex peptide-like structures and high molecular weights that severely restrict blood-brain barrier penetration and limit their utility as in vivo pharmacological tools [1]. Other Y2 ligands, including peptide-based antagonists (e.g., T4-[NPY(33-36)]4) and alternative small molecules (e.g., SF-11, CYM 9484), exhibit either insufficient brain exposure, undefined selectivity across NPY receptor subtypes, or lack comprehensive in vivo receptor occupancy validation [2]. Furthermore, the racemic mixture of JNJ-31020028 contains both active and less active enantiomers, introducing variability in dose-response relationships that is eliminated by using the defined (R)-enantiomer [3]. These critical differences mean that substituting (R)-JNJ-31020028 with a generic Y2 antagonist introduces substantial experimental confounds, including uncertain target engagement, off-target pharmacology, and irreproducible in vivo behavioral outcomes.

(R)-JNJ-31020028 Product-Specific Quantitative Evidence Guide for Scientific Selection


Enhanced In Vivo Utility: (R)-JNJ-31020028 vs. BIIE0246 — Molecular Weight and Brain Penetrance Comparison

(R)-JNJ-31020028 possesses a molecular weight of 565.68 Da, which is substantially lower than the peptide-derived Y2 antagonist BIIE0246, enabling robust blood-brain barrier penetration and making it a superior in vivo pharmacological tool [1]. This physicochemical advantage directly addresses a critical limitation of earlier Y2 antagonists, whose complex structures and high molecular weights restrict their usefulness for central nervous system studies [2].

Neuroscience Depression Behavioral Pharmacology

Subtype Selectivity: (R)-JNJ-31020028 >100-Fold Selective for Y2 over Y1, Y4, and Y5 Receptors

(R)-JNJ-31020028 demonstrates greater than 100-fold selectivity for the neuropeptide Y Y2 receptor over human Y1, Y4, and Y5 receptors, as determined by competitive binding assays [1]. This selectivity profile was established using inhibition of PYY binding to human Y2 receptors in KAN-Ts cells and to rat Y2 receptors in hippocampal homogenates [2]. In a broad counter-screening panel of 50 receptors, ion channels, and transporters, (R)-JNJ-31020028 at concentrations up to 10 μM showed no significant affinity (<50% inhibition) for any target other than the Y2 receptor [3].

Receptor Pharmacology GPCR Selectivity Profiling

In Vivo Target Engagement: (R)-JNJ-31020028 Achieves 90% Brain Y2 Receptor Occupancy at 10 mg/kg s.c.

Following subcutaneous administration in rats, (R)-JNJ-31020028 occupies approximately 90% of brain Y2 receptor binding sites at a dose of 10 mg/kg, as quantified by ex vivo receptor autoradiography [1]. This high level of target engagement is achieved with favorable pharmacokinetics, including a Cmax of 4.35 μM, a Tmax of 0.5 hours, and a half-life of 0.83 hours following subcutaneous dosing [2]. The compound demonstrates 100% subcutaneous bioavailability, enabling reliable and consistent in vivo dosing for behavioral and neurochemical studies .

Receptor Occupancy In Vivo Pharmacology CNS Drug Delivery

Stereochemical Definition: (R)-Enantiomer of JNJ-31020028 vs. Racemic Mixture for Consistent Pharmacology

JNJ-31020028 was originally characterized as a racemic mixture; however, the (R)-enantiomer has been synthesized as a defined stereoisomer with an affinity of 6 nM for the Y2 receptor [1]. The synthetic route to the (R)-enantiomer was specifically designed starting from commercially available (S)-(+)-mandelic acid to ensure stereochemical purity [2]. Use of the defined (R)-enantiomer eliminates the pharmacokinetic and pharmacodynamic variability inherent in racemic mixtures, where the less active enantiomer may contribute to off-target effects or inconsistent dose-response relationships [3].

Medicinal Chemistry Stereochemistry Chiral Resolution

Depression Model Efficacy: (R)-JNJ-31020028 Decreases Immobility Time in Forced Swim Test in Olfactory Bulbectomized Rats

In the olfactory bulbectomized (OBX) rat model of depression, chronic intracerebroventricular administration of (R)-JNJ-31020028 (5.6 μg/day for 10 days) significantly decreased immobility time in the forced swim test compared to vehicle-treated OBX controls, while having no effect in sham-operated control animals [1]. This antidepressant-like effect was selective to the depressive phenotype, as the compound had no effect on anxiety-related behaviors such as the social interaction test in either OBX or control animals [2]. Additionally, (R)-JNJ-31020028 decreased the number of grooming events in OBX animals without affecting rearing behavior or hyperlocomotion [3].

Depression Behavioral Pharmacology Antidepressant

Alcohol Withdrawal Anxiety Reversal: (R)-JNJ-31020028 Reverses Anxiogenic Effects in Elevated Plus-Maze at 15 mg/kg s.c.

(R)-JNJ-31020028 (15 mg/kg, s.c.) significantly reversed the anxiogenic effects of withdrawal from a single bolus dose of alcohol in the elevated plus-maze test in rats, confirming the anxiolytic-like properties of NPY Y2 antagonism [1]. Notably, neither systemic (0, 15, 30, and 40 mg/kg, s.c.) nor intracerebroventricular (0.0, 0.3, and 1.0 nmol/rat) administration of the compound affected alcohol-reinforced lever pressing or stress-induced reinstatement to alcohol seeking, demonstrating a selective effect on withdrawal-induced anxiety rather than on alcohol consumption or relapse-like behavior [2].

Alcohol Use Disorder Anxiety Addiction Neuroscience

Optimal Research Application Scenarios for (R)-JNJ-31020028 Based on Validated Evidence


In Vivo Target Validation Studies of Y2 Receptor Function in Depression and Mood Disorders

Researchers investigating the role of neuropeptide Y Y2 receptors in depression and mood regulation should select (R)-JNJ-31020028 for in vivo target validation studies. The compound has demonstrated antidepressant-like behavioral effects in the olfactory bulbectomized rat model, significantly decreasing immobility time in the forced swim test following chronic i.c.v. administration (5.6 μg/day for 10 days) [1]. This efficacy is supported by robust brain penetrance and 90% receptor occupancy at 10 mg/kg s.c., ensuring that observed behavioral effects can be confidently attributed to central Y2 receptor blockade [2].

Dissecting Y2 Receptor Contributions to Alcohol Withdrawal Anxiety and Negative Affect

For addiction neuroscience programs focused on the negative affective states that drive alcohol use disorder, (R)-JNJ-31020028 offers a unique tool to selectively probe Y2 receptor involvement in withdrawal-induced anxiety. The compound reverses alcohol withdrawal-induced anxiogenic effects on the elevated plus-maze at 15 mg/kg s.c. without altering voluntary alcohol consumption or reinstatement behavior [3]. This pharmacological dissociation enables researchers to mechanistically separate consummatory drive from withdrawal-related negative reinforcement, a distinction that is critical for identifying novel therapeutic targets for alcohol use disorder.

Neurochemical Studies of Y2 Receptor-Mediated Norepinephrine Release in Hypothalamus

(R)-JNJ-31020028 is ideally suited for microdialysis studies examining Y2 receptor modulation of neurotransmitter release. The compound increases norepinephrine release in the hypothalamus, consistent with the established colocalization of norepinephrine and neuropeptide Y in this brain region [2]. This neurochemical effect, combined with the compound's high brain penetrance and well-characterized pharmacokinetics (Cmax 4.35 μM, t1/2 0.83 h, 100% subcutaneous bioavailability), provides a reliable platform for investigating the functional coupling between Y2 autoreceptors and noradrenergic signaling in stress and arousal pathways .

PET Imaging Probe Development and Receptor Occupancy Studies

For translational imaging programs, (R)-JNJ-31020028 serves as a validated scaffold for developing positron emission tomography (PET) radiotracers targeting Y2 receptors. The N-11C-methyl derivative of JNJ-31020028 has been successfully used for PET brain imaging in pigs, demonstrating reversible binding and measurable binding potentials in the thalamus (0.64 ± 0.07), caudate (0.55 ± 0.02), and hippocampus (0.49 ± 0.03) [4]. The parent compound's well-defined brain receptor occupancy profile (~90% at 10 mg/kg s.c.) provides a quantitative benchmark for calibrating PET signal and validating target engagement in both preclinical and translational imaging studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-JNJ-31020028

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.